![molecular formula C15H18N2O2 B6156556 1-(4-tert-butylphenyl)-5-methyl-1H-pyrazole-4-carboxylic acid CAS No. 1225558-43-9](/img/no-structure.png)
1-(4-tert-butylphenyl)-5-methyl-1H-pyrazole-4-carboxylic acid
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Description
The compound “1-(4-tert-butylphenyl)-5-methyl-1H-pyrazole-4-carboxylic acid” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring is substituted with a methyl group at the 5-position and a carboxylic acid group at the 4-position. The 1-position of the pyrazole ring is attached to a 4-tert-butylphenyl group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the aromatic pyrazole ring, the carboxylic acid group, and the bulky 4-tert-butylphenyl group. These functional groups would likely influence the compound’s physical and chemical properties .
Chemical Reactions Analysis
As an aromatic compound with several functional groups, “this compound” could potentially undergo a variety of chemical reactions. The carboxylic acid group could participate in acid-base reactions, and the aromatic rings could undergo electrophilic aromatic substitution .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carboxylic acid group would likely make the compound acidic. The compound’s solubility would depend on the balance between the polar carboxylic acid group and the nonpolar aromatic rings and tert-butyl group .
Mechanism of Action
Future Directions
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(4-tert-butylphenyl)-5-methyl-1H-pyrazole-4-carboxylic acid involves the reaction of 4-tert-butylbenzaldehyde with ethyl acetoacetate to form 1-(4-tert-butylphenyl)-3-oxobut-1-en-1-yl acetate. This intermediate is then reacted with hydrazine hydrate to form 1-(4-tert-butylphenyl)-5-methyl-1H-pyrazole-4-carboxylic acid.", "Starting Materials": [ "4-tert-butylbenzaldehyde", "ethyl acetoacetate", "hydrazine hydrate" ], "Reaction": [ "Step 1: Condensation of 4-tert-butylbenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form 1-(4-tert-butylphenyl)-3-oxobut-1-en-1-yl acetate.", "Step 2: Reaction of 1-(4-tert-butylphenyl)-3-oxobut-1-en-1-yl acetate with hydrazine hydrate in the presence of a catalyst such as acetic acid to form 1-(4-tert-butylphenyl)-5-methyl-1H-pyrazole-4-carboxylic acid." ] } | |
CAS RN |
1225558-43-9 |
Molecular Formula |
C15H18N2O2 |
Molecular Weight |
258.3 |
Purity |
95 |
Origin of Product |
United States |
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